molecular formula C18H18N2O4 B5234311 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid

3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid

カタログ番号 B5234311
分子量: 326.3 g/mol
InChIキー: METVYYWWCIYYDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid, also known as P2Y12 receptor antagonist, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of platelet activation and aggregation, making it a promising drug candidate for the treatment of thrombotic disorders.

作用機序

3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist exerts its pharmacological effects by inhibiting the 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor, which is a G protein-coupled receptor that is expressed on platelets. By blocking the 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor, 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist reduces platelet activation and aggregation, thereby preventing the formation of blood clots.
Biochemical and Physiological Effects:
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been shown to have several biochemical and physiological effects. It reduces platelet activation and aggregation, which leads to a decrease in thrombus formation. It also inhibits the release of inflammatory mediators, such as cytokines and chemokines, and reduces the recruitment of leukocytes to the site of injury. In addition, 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

実験室実験の利点と制限

3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist is a useful tool for studying platelet function and thrombosis in vitro and in vivo. It has high potency and selectivity for the 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor, making it a valuable pharmacological agent for investigating platelet signaling pathways. However, 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for the research and development of 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop new formulations and delivery methods to improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of thrombotic disorders.

合成法

The synthesis of 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist involves several steps, including the preparation of 2-methyl-1H-benzimidazole, the reaction of 2-methyl-1H-benzimidazole with epichlorohydrin to form 3-(2-methyl-1H-benzimidazol-1-yl)propylene oxide, and the reaction of 3-(2-methyl-1H-benzimidazol-1-yl)propylene oxide with 3-hydroxybenzoic acid. The final product is obtained after purification and characterization.

科学的研究の応用

3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be effective in the treatment of thrombotic disorders, such as acute coronary syndrome, ischemic stroke, and peripheral artery disease. In addition, 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been investigated for its anti-inflammatory and neuroprotective effects.

特性

IUPAC Name

3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-24-15-6-4-5-13(9-15)18(22)23/h2-9,14,21H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METVYYWWCIYYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5924252

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。